molecular formula C13H12Cl2N4 B611330 TH588 CAS No. 1609960-31-7

TH588

Numéro de catalogue: B611330
Numéro CAS: 1609960-31-7
Poids moléculaire: 295.16 g/mol
Clé InChI: PNMYJIOQIAEYQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TH588 est un nouveau composé connu pour son rôle d'inhibiteur de l'enzyme mut-T homologue 1 (MTH1). MTH1 est responsable de l'hydrolyse des nucléotides oxydés, empêchant leur incorporation dans l'ADN et protégeant ainsi les cellules des dommages oxydatifs. This compound a montré un potentiel significatif dans des études précliniques sur le cancer en raison de sa capacité à induire la mort des cellules cancéreuses par des mécanismes qui pourraient aller au-delà de l'inhibition de MTH1 .

Mécanisme D'action

Target of Action

TH588, also known as N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, is a potent inhibitor of the human enzyme MutT Homolog 1 (MTH1, also known as NUDT1) with an IC50 value of 5 nM . MTH1 plays a crucial role in preventing the incorporation of oxidized nucleotides into DNA, thereby protecting cancer cells from DNA damage . Recent studies have suggested that the anti-cancer effects of this compound may be mediated by other mechanisms .

Mode of Action

This compound has been identified as a microtubule-modulating agent that interferes with the functionality of the mitotic spindle . It rapidly reduces microtubule plus-end mobility, disrupts mitotic spindles, and prolongs mitosis in a concentration-dependent but MTH1-independent manner . These effects activate a USP28-p53 pathway, known as the mitotic surveillance pathway, that blocks cell cycle reentry after prolonged mitosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitotic surveillance pathway . This pathway is activated when this compound disrupts mitotic spindles and prolongs mitosis . The activation of this pathway leads to the arrest of this compound-treated cells in the G1-phase of the cell cycle . Additionally, this compound has been shown to downregulate the PI3K-Akt-mTOR axis, which is a key signaling pathway in cancer cells .

Pharmacokinetics

It has been shown that this compound is toxic to a wide range of human cancer cell lines at concentrations that are tolerated by primary or immortalized cells .

Result of Action

The primary result of this compound’s action is the elimination of cancer cells by activating the mitotic surveillance pathway . This pathway is activated when this compound disrupts mitotic spindles and prolongs mitosis, leading to the arrest of this compound-treated cells in the G1-phase of the cell cycle . Additionally, this compound has been shown to increase apoptosis and oxidative stress in neuroendocrine cancer cells .

Action Environment

The action of this compound is influenced by the cellular environment, particularly the state of the mitotic spindle and the cell cycle. This compound’s ability to disrupt mitotic spindles and prolong mitosis is concentration-dependent . Furthermore, the activation of the mitotic surveillance pathway by this compound requires a prolonged state of mitosis . .

Analyse Biochimique

Biochemical Properties

TH588 has been shown to interact with various enzymes and proteins. The compound has been identified as a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway . This involves the disruption of mitotic spindles and the prolongation of mitosis in a concentration-dependent but MTH1-independent manner .

Cellular Effects

N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine has been found to have significant effects on various types of cells and cellular processes. It has been shown to decrease the survival of neuroendocrine cancer cells by downregulating the PI3K-Akt-mTOR axis, increasing apoptosis, and oxidative stress . Furthermore, this compound has been found to rapidly reduce microtubule plus-end mobility, disrupt mitotic spindles, and prolong mitosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with microtubules within the cell. It rapidly reduces microtubule plus-end mobility, disrupts mitotic spindles, and prolongs mitosis in a concentration-dependent but MTH1-independent manner . These effects activate a USP28-p53 pathway – the mitotic surveillance pathway – that blocks cell cycle reentry after prolonged mitosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine have been observed to change over time. For instance, this compound has been shown to rapidly reduce microtubule plus-end mobility and disrupt mitotic spindles . Over time, these effects lead to a prolonged mitosis, which in turn activates the mitotic surveillance pathway .

Metabolic Pathways

It has been suggested that this compound may influence the PI3K-Akt-mTOR pathway .

Subcellular Localization

Given its role as a microtubule-modulating agent, it can be inferred that it likely interacts with the cell’s cytoskeleton .

Méthodes De Préparation

La synthèse de TH588 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement la formation d'un groupe cyclopropyle, qui est crucial pour l'activité du composé. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour garantir la formation correcte du produit souhaité. Les méthodes de production industrielle de this compound impliqueraient probablement la mise à l'échelle de ces voies de synthèse tout en maintenant un contrôle qualité rigoureux pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

TH588 subit diverses réactions chimiques, notamment l'oxydation et la réduction. Il est connu pour interagir avec les microtubules, perturbant leur dynamique et conduisant à un arrêt mitotique dans les cellules cancéreuses. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants et les agents réducteurs, qui facilitent la conversion de this compound en sa forme active. Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires qui contribuent davantage aux propriétés anticancéreuses du composé .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il sert d'outil précieux pour étudier les mécanismes d'oxydation et de réparation des nucléotides. En biologie, this compound est utilisé pour étudier le rôle de MTH1 dans les processus cellulaires et son potentiel en tant que cible pour la thérapie du cancer. En médecine, this compound s'est avéré prometteur en tant qu'agent anticancéreux, démontrant la capacité d'induire la mort cellulaire dans diverses lignées de cellules cancéreuses. De plus, son potentiel d'utilisation dans des thérapies combinées avec d'autres agents anticancéreux a été exploré .

Mécanisme d'action

Le principal mécanisme d'action de this compound implique l'inhibition de MTH1, qui empêche l'incorporation de nucléotides oxydés dans l'ADN. Cela conduit à l'accumulation de dommages oxydatifs dans les cellules cancéreuses, entraînant finalement la mort cellulaire. This compound agit également comme un agent modulateur des microtubules, perturbant la formation du fuseau mitotique et activant la voie de surveillance mitotique. Ce double mécanisme d'action améliore son efficacité en tant qu'agent anticancéreux .

Applications De Recherche Scientifique

Efficacy in Cancer Models

Colorectal Cancer
In preclinical studies involving colorectal carcinoma cell lines (HCT116 and SW480), TH588 demonstrated significant cytotoxicity both alone and in combination with ionizing radiation (IR). The combination treatment enhanced the sensitivity of cancer cells to IR, resulting in a marked reduction in cell viability. Specifically, treatment with this compound at concentrations as low as 5 µM combined with 3 Gy IR resulted in over 95% reduction in actively dividing cells compared to controls .

Pancreatic Cancer
this compound has also been evaluated in pancreatic cancer models. A study showed that combined treatment with phenethyl isothiocyanate (PEITC) and this compound effectively inhibited the growth of MIAPaCa-2 pancreatic cancer cells. The treatment induced DNA damage markers such as phosphorylated histone 2A.X, indicating an increase in oxidative stress and apoptosis within the cancer cells .

Neuroendocrine Tumors
Research on neuroendocrine cancer cells indicated that this compound alone significantly decreased cell survival by downregulating the PI3K-Akt-mTOR signaling pathway. Furthermore, dual-targeting approaches using this compound enhanced apoptosis rates beyond what was observed with single-agent therapies .

Case Studies

Cancer Type Model Used Key Findings
Colorectal CarcinomaHCT116, SW480Significant reduction in cell viability when combined with IR; IC50 ~5 nM for enzyme activity .
Pancreatic CancerMIAPaCa-2Enhanced DNA damage and apoptosis when combined with PEITC; increased oxidative stress observed .
Neuroendocrine TumorsVarious Cell LinesDownregulation of PI3K-Akt-mTOR axis; increased apoptosis with dual-targeting approaches .

Therapeutic Implications

The findings surrounding this compound suggest its potential as a therapeutic agent in various cancer types. Its ability to selectively induce cell death in tumor cells while sparing normal cells presents a promising avenue for developing targeted cancer therapies. Moreover, its dual action on both MTH1 inhibition and microtubule dynamics could lead to innovative combinatorial treatment strategies that enhance efficacy while minimizing adverse effects.

Comparaison Avec Des Composés Similaires

TH588 est souvent comparé à d'autres inhibiteurs de MTH1, tels que TH287 et TH650. TH287, qui a une substitution méthyle, présente une activité inhibitrice plus élevée que this compound en raison de sa capacité à former des liaisons hydrogène plus stables avec MTH1. TH650, quant à lui, a une substitution oxétannyle et présente une activité inhibitrice plus faible en raison de son encombrement stérique plus important. Le groupe cyclopropyle unique dans this compound offre un équilibre entre ces deux extrêmes, ce qui en fait un composé précieux pour étudier l'inhibition de MTH1 et son potentiel thérapeutique .

Des composés similaires incluent:

  • TH287
  • TH650

Les propriétés uniques de this compound et ses doubles mécanismes d'action en font un candidat prometteur pour la recherche et le développement futurs en thérapie du cancer.

Activité Biologique

TH588 is a potent inhibitor of the enzyme MutT Homolog 1 (MTH1), which plays a crucial role in maintaining the integrity of the nucleotide pool by preventing the incorporation of oxidized nucleotides into DNA. This compound has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound inhibits MTH1 with an IC50 value of approximately 5 nM, demonstrating over 1000-fold selectivity for MTH1 compared to other Nudix hydrolases. The inhibition of MTH1 leads to the accumulation of oxidized nucleotides, particularly 8-oxo-dGTP, which can be incorporated into DNA, resulting in oxidative DNA damage and cytotoxicity in cancer cells .

Key Mechanisms:

  • Oxidative Stress Induction : this compound enhances the formation of reactive oxygen species (ROS) and promotes oxidative DNA damage, particularly in cells with elevated ROS levels .
  • Mitotic Disruption : Treatment with this compound has been shown to induce G2/M phase arrest in cancer cells, leading to impaired mitotic progression and increased genomic instability .
  • Off-target Effects : While primarily targeting MTH1, this compound may also exert cytotoxic effects through off-target interactions that contribute to its overall anti-cancer efficacy .

Biological Activity in Cancer Cell Lines

This compound has been evaluated across various cancer types, demonstrating significant anti-tumor activity. Below is a summary of its effects on different cell lines:

Cell Line IC50 (µM) Mechanism of Action Notes
Panc-1 (Pancreatic)2.48 - 6.37Induces oxidative DNA damage and apoptosisGrowth inhibition independent of oxidized stress
NCI-H460 (Lung)Not specifiedInduces apoptosis via ROS modulationIncreased oxidative DNA damage observed
HCT116 (Colorectal)Not specifiedDisturbs mitotic progressionInduces G2/M arrest and enhances cytotoxicity
Ovarian CarcinomaNot specifiedReduces cell viability through oxidative stress mechanismsSpecific mechanisms under investigation

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Pancreatic Cancer Study : In a study examining MIAPaCa-2 pancreatic cancer cells, treatment with this compound resulted in increased levels of phosphorylated histone H2A.X and 8-oxo-dG formation, indicating significant DNA damage. The study concluded that this compound could enhance the effects of phenethyl isothiocyanate (PEITC), suggesting a potential combinatorial therapeutic strategy .
  • Colorectal Cancer Research : A recent investigation demonstrated that this compound significantly reduced clonogenic capacity in patient-derived colorectal cancer spheroids. The study indicated that while this compound induced mitotic arrest, it did not further enhance cytotoxicity when combined with ROS-modulating agents, suggesting a distinct pathway for its anti-tumor effects compared to other agents like crizotinib .
  • Lung Cancer Analysis : In NCI-H460 lung cancer cells, this compound was shown to induce apoptosis through increased ROS production and activation of caspases. This effect was associated with enhanced expression of pro-apoptotic proteins, indicating a robust apoptotic response triggered by oxidative stress mechanisms .

Propriétés

IUPAC Name

4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMYJIOQIAEYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188668
Record name N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609960-31-7
Record name N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609960-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TH588
Reactant of Route 2
Reactant of Route 2
TH588
Reactant of Route 3
Reactant of Route 3
TH588
Reactant of Route 4
Reactant of Route 4
TH588
Reactant of Route 5
Reactant of Route 5
TH588
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
TH588
Customer
Q & A

Q1: What is the initial proposed mechanism of action for TH588?

A1: this compound was initially proposed as an inhibitor of the enzyme MutT Homolog 1 (MTH1) [, ]. MTH1 plays a role in sanitizing the nucleotide pool by hydrolyzing oxidized nucleotides like 8-oxo-dGTP, preventing their incorporation into DNA during replication.

Q2: How does MTH1 inhibition affect cancer cells?

A2: Cancer cells often exhibit elevated reactive oxygen species (ROS) levels, leading to increased oxidized nucleotide formation. Inhibiting MTH1 was proposed to increase the incorporation of these damaged nucleotides into DNA, causing damage and ultimately cell death [, ].

Q3: What are the downstream effects of this compound treatment in cancer cells?

A3: Studies have shown that this compound treatment can lead to various effects in cancer cells, including increased DNA damage (evidenced by markers like γH2AX and 8-oxo-dG), cell cycle arrest, apoptosis, and reduced proliferation [, , , ].

Q4: Are there alternative mechanisms of action for this compound?

A4: Research suggests that this compound might exert its effects through MTH1-independent mechanisms. Studies indicate it can act as a microtubule-modulating agent [], potentially impacting mitosis and leading to cell death through mitotic catastrophe.

Q5: How does this compound affect microtubules?

A5: this compound has been shown to stabilize microtubules within the mitotic spindle, leading to the premature formation of kinetochore-microtubule attachments on uncongressed chromosomes. This disruption in chromosome segregation ultimately contributes to cell death or division errors [].

Q6: Does this compound impact the PI3K-Akt-mTOR signaling pathway?

A6: Research suggests that this compound can downregulate the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer. This downregulation contributes to increased apoptosis and reduced cell survival [, ].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C13H12Cl2N4, and its molecular weight is 295.17 g/mol.

Q8: How do structural modifications of this compound affect its activity?

A8: Research indicates that even subtle changes in the this compound structure can significantly impact its affinity for MTH1. For example, the amino acid residue at position 116 in MTH1 plays a crucial role in this compound binding, influencing its inhibitory potency across different species [, ].

Q9: Have any analogs of this compound been developed?

A9: Yes, analogs like TH287 and TH1579 (Karonudib) have been developed [, ]. TH1579 exhibits improved oral bioavailability and pharmacokinetic properties compared to this compound, making it a promising candidate for further development [].

Q10: What types of cancer cells have shown sensitivity to this compound in vitro?

A10: this compound has demonstrated efficacy against various cancer cell lines in vitro, including acute myeloid leukemia [], multiple myeloma [], neuroendocrine tumors [], pancreatic cancer [], ovarian carcinoma [], glioblastoma [, ], breast cancer [], and melanoma [].

Q11: What is the impact of hypoxia on this compound's efficacy?

A12: Studies suggest that hypoxia can influence this compound's effects. While some studies report reduced efficacy in hypoxic conditions [, ], others indicate sensitization to ionizing radiation in hypoxia []. This highlights the complex interplay between this compound, tumor microenvironment, and treatment response.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.